1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide
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Overview
Description
1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a triazole ring, a piperidine ring, and a cyclohexyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide can be synthesized through a multi-step process involving the formation of the triazole ring, followed by the introduction of the piperidine and cyclohexyl groups. A common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cycloaddition reaction between an azide and an alkyne under copper-catalyzed conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction using a suitable piperidine derivative.
Attachment of the Cyclohexyl Group: The cyclohexyl group can be attached via a carbonylation reaction using cyclohexylamine and a suitable carbonylating agent.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.
Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution Products: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.
Biological Research: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound is employed in chemical biology research to investigate its role in various biochemical pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes or Receptors: It may bind to specific enzymes or receptors, modulating their activity and influencing cellular processes.
Inhibition or Activation of Pathways: The compound may inhibit or activate specific biochemical pathways, leading to changes in cellular function.
Comparison with Similar Compounds
1-(1-Cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide can be compared with other similar compounds, such as:
1-(1-Phenyltriazole-4-carbonyl)piperidine-3-carboxamide: This compound has a phenyl group instead of a cyclohexyl group, which may result in different biological activity and properties.
1-(1-Methyltriazole-4-carbonyl)piperidine-3-carboxamide: The presence of a methyl group instead of a cyclohexyl group can lead to variations in the compound’s reactivity and interactions with biological targets.
Uniqueness: this compound is unique due to its specific combination of a triazole ring, a piperidine ring, and a cyclohexyl group, which imparts distinct structural and functional properties.
Properties
IUPAC Name |
1-(1-cyclohexyltriazole-4-carbonyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c16-14(21)11-5-4-8-19(9-11)15(22)13-10-20(18-17-13)12-6-2-1-3-7-12/h10-12H,1-9H2,(H2,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTCNMOIBKFVWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(N=N2)C(=O)N3CCCC(C3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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